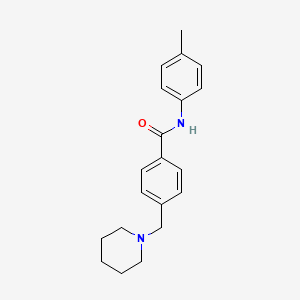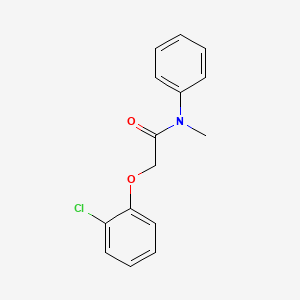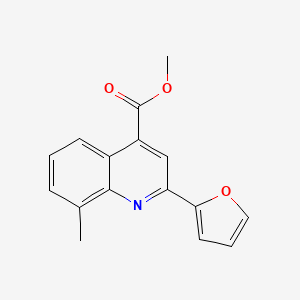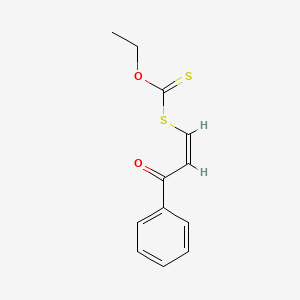![molecular formula C17H22N2O2S B4699998 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4699998.png)
1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine
Descripción general
Descripción
1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine, also known as FTCP, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. FTCP is a piperazine derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Mecanismo De Acción
The mechanism of action of 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine involves the modulation of various neurotransmitters such as gamma-aminobutyric acid (GABA) and glutamate, which play a key role in the regulation of neuronal activity. 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been shown to enhance GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to a decrease in neuronal excitability and an increase in inhibitory tone.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been shown to have various biochemical and physiological effects. Studies have shown that 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine can reduce the release of inflammatory mediators such as prostaglandins and cytokines, leading to a decrease in inflammation. 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has also been shown to modulate the activity of ion channels such as voltage-gated sodium channels, leading to a decrease in neuronal excitability and an increase in inhibitory tone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in high yields. However, there are also limitations to its use. 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has poor solubility in water, which can make it difficult to administer in vivo. Additionally, studies have shown that 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine can have off-target effects on other ion channels, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research related to 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine. One area of interest is the development of more potent and selective analogs of 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine that can be used in the treatment of various diseases. Another area of interest is the investigation of the long-term effects of 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine on neuronal function and behavior. Additionally, studies are needed to determine the optimal dosing and administration of 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine for different disease states.
Aplicaciones Científicas De Investigación
1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been the subject of scientific research due to its potential applications in the field of medicine. Studies have shown that 1-(2-furylmethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine exhibits anti-inflammatory, analgesic, and anticonvulsant properties, making it a potential candidate for the treatment of various diseases such as epilepsy, chronic pain, and inflammation.
Propiedades
IUPAC Name |
[4-(furan-2-ylmethyl)piperazin-1-yl]-(5-propylthiophen-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-2-4-16-11-14(13-22-16)17(20)19-8-6-18(7-9-19)12-15-5-3-10-21-15/h3,5,10-11,13H,2,4,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZYMFGQUJGHKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(allylthio)-5-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4699933.png)
![N-allyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4699934.png)
![ethyl 5-isopropyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B4699940.png)
![8-(3-phenoxyphenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B4699946.png)
![6-amino-3-(4-chlorophenyl)-4-{3-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4699956.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B4699959.png)
![3-allyl-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4699973.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-2-phenylacetamide](/img/structure/B4699983.png)
![2-(1-cyclopentyl-4-{[1-(3-pyridinyl)-1H-pyrrol-2-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4700005.png)

